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Protocols & Analytical Methods
Synthetic Strategies for 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine: A Guide for Medicinal Chemistry and Drug Development
Synthetic Strategies for 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine: A Guide for Medicinal Chemistry and Drug Development
Introduction
3,4-Dihydro-1H-2-benzopyran, commonly known as isochroman, and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. The specific analogue, 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine, is a valuable building block for the development of novel therapeutics, offering a versatile handle for the introduction of various pharmacophoric groups. This application note provides two detailed synthetic routes for the preparation of this key intermediate, designed for researchers and scientists in the field of drug development. The protocols are grounded in established chemical principles and supported by authoritative literature, ensuring both reliability and reproducibility.
The presented synthetic pathways offer flexibility in starting materials and reaction conditions, allowing for adaptation to specific laboratory settings and scalability requirements. Each route is presented with a thorough discussion of the underlying chemical logic, providing insights into the selection of reagents and reaction parameters.
Retrosynthetic Analysis
Two primary retrosynthetic pathways have been devised to access the target molecule. Both strategies rely on the initial construction of the 3,4-dihydro-1H-2-benzopyran core, followed by the introduction and manipulation of a functional group at the 7-position.
Caption: Retrosynthetic analysis of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine.
Route 1: Synthesis via a 7-Cyano Intermediate
This route involves the introduction of a cyano group at the 7-position of the isochroman ring, followed by its reduction to the desired primary amine. This approach is advantageous due to the high efficiency and functional group tolerance of modern cross-coupling reactions for cyanation and the reliability of nitrile reduction methods.
Caption: Synthetic workflow for Route 1 via a 7-cyano intermediate.
Step 1: Synthesis of 7-Bromo-3,4-dihydro-1H-2-benzopyran
The isochroman core is constructed via an oxa-Pictet-Spengler reaction. This acid-catalyzed cyclization of a β-phenylethanol with an aldehyde is a direct and efficient method for forming the dihydropyran ring.[1]
Protocol:
-
To a solution of 2-(3-bromophenyl)ethanol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add paraformaldehyde (1.5 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-bromo-3,4-dihydro-1H-2-benzopyran.
Causality: The acidic conditions protonate the formaldehyde, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring. The resulting benzylic alcohol then undergoes intramolecular cyclization with the hydroxyl group of the ethanol side chain to form the isochroman ring.
Step 2: Synthesis of 3,4-Dihydro-1H-2-benzopyran-7-carbonitrile
The bromo-substituted isochroman is converted to the corresponding nitrile via a palladium-catalyzed cyanation reaction. This transformation is a robust and widely used method for the introduction of a cyano group onto an aromatic ring.[2][3]
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-bromo-3,4-dihydro-1H-2-benzopyran (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed aprotic polar solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc).
-
Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 3,4-dihydro-1H-2-benzopyran-7-carbonitrile.
Causality: The palladium(0) catalyst undergoes oxidative addition into the aryl-bromine bond. Subsequent transmetalation with zinc cyanide and reductive elimination affords the desired aryl nitrile and regenerates the active palladium(0) catalyst.
Step 3: Synthesis of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine
The final step involves the reduction of the nitrile to the primary amine. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common choices.[1][4][5][6]
Protocol (using LiAlH₄):
-
To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dihydro-1H-2-benzopyran-7-carbonitrile (1.0 eq) in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid with an organic solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3,4-dihydro-1H-2-benzopyran-7-ylmethanamine.
-
Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
Causality: The hydride from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile. Two successive hydride additions occur, leading to an intermediate which, upon aqueous workup, is hydrolyzed to the primary amine.[5]
| Reaction Step | Key Reagents | Typical Conditions | Expected Yield |
| Isochroman Synthesis | 2-(3-bromophenyl)ethanol, Paraformaldehyde, p-TsOH | Toluene, Reflux | 70-85% |
| Cyanation | 7-Bromo-isochroman, Zn(CN)₂, Pd(PPh₃)₄ | DMF, 90 °C | 80-95% |
| Nitrile Reduction | 7-Cyano-isochroman, LiAlH₄ | THF, 0 °C to RT | 85-95% |
Route 2: Synthesis via a 7-Formyl Intermediate
This alternative route proceeds through the formation of a 7-formyl isochroman intermediate, which is then converted to the target amine via reductive amination. This pathway is particularly useful if the corresponding aldehyde is readily accessible or if the nitrile synthesis proves problematic.
Caption: Synthetic workflow for Route 2 via a 7-formyl intermediate.
Step 1: Synthesis of 3,4-Dihydro-1H-2-benzopyran
The unsubstituted isochroman core is synthesized using the same oxa-Pictet-Spengler methodology as in Route 1, starting from 2-phenylethanol.
Protocol:
-
Follow the procedure outlined in Step 1 of Route 1, using 2-phenylethanol as the starting material.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 3,4-dihydro-1H-2-benzopyran.
Step 2: Synthesis of 3,4-Dihydro-1H-2-benzopyran-7-carbaldehyde
The formyl group is introduced onto the aromatic ring via an electrophilic aromatic substitution. The Rieche formylation is a suitable method for electron-rich aromatic compounds like isochroman.[7][8] The ether oxygen of the isochroman ring is an activating group, directing the substitution to the ortho and para positions. Due to steric hindrance from the dihydropyran ring, substitution at the 7-position (para to the ether linkage) is generally favored.
Protocol (Rieche Formylation):
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve 3,4-dihydro-1H-2-benzopyran (1.0 eq) in dry dichloromethane (DCM).
-
Cool the solution to 0 °C and add a Lewis acid, such as titanium tetrachloride (TiCl₄, 1.1 eq), dropwise.
-
After stirring for a short period, add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde.
Causality: The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species that attacks the electron-rich aromatic ring of the isochroman. Subsequent hydrolysis of the resulting intermediate yields the aldehyde.
Step 3: Synthesis of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine
The target amine is synthesized from the aldehyde via reductive amination. This can be performed in a one-pot procedure using ammonia as the nitrogen source and a suitable reducing agent.[9][10]
Protocol (using Sodium Triacetoxyborohydride):
-
Dissolve 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by acid-base extraction to yield the final product.
Causality: The aldehyde reacts with ammonia to form an imine in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the imine to the corresponding primary amine without significantly reducing the starting aldehyde.[11][12]
| Reaction Step | Key Reagents | Typical Conditions | Expected Yield |
| Isochroman Synthesis | 2-Phenylethanol, Paraformaldehyde, p-TsOH | Toluene, Reflux | 80-90% |
| Formylation | Isochroman, Cl₂CHOCH₃, TiCl₄ | DCM, 0 °C to RT | 60-75% |
| Reductive Amination | 7-Formyl-isochroman, NH₃, NaBH(OAc)₃ | DCE or MeOH, RT | 70-85% |
Safety Considerations
-
Cyanides: Zinc cyanide and other cyanide sources are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Quench any residual cyanide with an oxidizing agent like bleach before disposal.
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere. The quenching procedure should be performed with extreme caution, especially on a large scale.
-
Titanium Tetrachloride: TiCl₄ is a corrosive Lewis acid that fumes in moist air. It should be handled in a fume hood with appropriate protective gear.
-
General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work. Consult the Safety Data Sheets (SDS) for all reagents used.
Conclusion
The two synthetic routes presented provide reliable and adaptable methods for the preparation of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine, a key building block for drug discovery. Route 1, via a 7-cyano intermediate, may offer higher overall yields due to the efficiency of the palladium-catalyzed cyanation. Route 2, proceeding through a 7-formyl intermediate, provides a valuable alternative, particularly if the starting materials are more readily available or if issues with the cyanation step are encountered. The choice of route will depend on the specific resources and expertise available in the laboratory. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this important intermediate for their drug development programs.
References
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Application Notes and Protocols for Reductive Amination Using 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine
Application Notes and Protocols for Reductive Amination Using 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine
Authored by: Gemini, Senior Application Scientist
Abstract
Reductive amination stands as a cornerstone of modern synthetic chemistry, providing a robust and controlled method for the synthesis of secondary and tertiary amines, crucial scaffolds in pharmaceutical and materials science.[1][2] This guide provides an in-depth exploration of the reductive amination process utilizing 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine, a versatile primary amine building block. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common reducing agents, and present detailed, field-proven protocols for reaction execution, monitoring, and product purification. The methodologies described herein are designed to be self-validating, incorporating analytical checkpoints to ensure reaction fidelity and high-yield synthesis of the desired N-substituted amine products.
The Principle of Reductive Amination: A Mechanistic Overview
Reductive amination, or reductive alkylation, is a powerful two-stage process, often conducted in a single pot, that transforms a carbonyl compound (an aldehyde or ketone) into a more substituted amine.[3][4] This method elegantly circumvents the common issue of over-alkylation that plagues direct alkylation of amines with alkyl halides.[1]
The reaction proceeds via two key mechanistic steps:
-
Imine or Iminium Ion Formation: The process begins with the nucleophilic attack of the primary amine (3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[5] Under mildly acidic conditions, which catalyze the reaction by protonating the carbonyl oxygen, the hemiaminal undergoes dehydration to form a stable C=N double bond, yielding an imine.[1]
-
Hydride Reduction: The newly formed imine is then reduced in situ by a selective hydride-donating reagent. The reducing agent delivers a hydride ion (H⁻) to the electrophilic carbon of the imine, and subsequent protonation of the resulting anion yields the final secondary amine product.[6][7]
The careful control of pH is paramount for a successful reaction. A mildly acidic environment (typically pH 4-7) is optimal.[1][8] If the solution is too acidic, the starting amine will be protonated to its non-nucleophilic ammonium salt, stifling the initial attack on the carbonyl.[1] Conversely, in neutral or basic conditions, the dehydration of the hemiaminal intermediate is often inefficient.[5]
Caption: The two-stage mechanism of reductive amination.
Strategic Selection of Reagents
The success of a reductive amination hinges on the appropriate choice of reducing agent and solvent. The ideal reducing agent should selectively reduce the imine intermediate much faster than it reduces the starting carbonyl compound, allowing for a one-pot procedure.[9]
| Reducing Agent | Key Characteristics | Recommended Solvents | Safety & Handling |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) | Highly Recommended. Mild, selective, and broadly applicable for aldehydes and ketones.[3] Less toxic than cyanoborohydride.[8] Often used with a catalytic amount of acetic acid.[10] | Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM)[2][11] | Moisture-sensitive. Handle under an inert atmosphere. Workup quenches excess reagent. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective Alternative. Mild reducing agent, stable in mildly acidic conditions.[9] Selectively reduces iminium ions in the presence of carbonyls.[1] | Methanol (MeOH), Ethanol (EtOH)[11] | Highly Toxic. Releases toxic HCN gas upon exposure to strong acid. Handle with extreme caution in a well-ventilated fume hood. Waste must be treated appropriately. |
| Sodium Borohydride (NaBH₄) | Use with Caution. A stronger reducing agent that can readily reduce the starting aldehyde or ketone.[11] Best used in a two-step procedure where the imine is pre-formed before the reductant is added.[1] | Methanol (MeOH), Ethanol (EtOH) | Flammable solid. Reacts with water to produce hydrogen gas. |
For most applications involving 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, operational simplicity, and lower toxicity profile.[2][10]
Experimental Protocols
The following protocols are representative procedures for the N-alkylation of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine.
Protocol 1: Synthesis of a Secondary Amine using an Aldehyde and STAB
This protocol details the reaction with isobutyraldehyde as a representative aliphatic aldehyde.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine | 163.22 | 816 mg | 5.0 | 1.0 |
| Isobutyraldehyde | 72.11 | 433 mg (0.55 mL) | 6.0 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.59 g | 7.5 | 1.5 |
| Glacial Acetic Acid | 60.05 | 0.14 mL | 2.5 | 0.5 |
| 1,2-Dichloroethane (DCE) | - | 25 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine (816 mg, 5.0 mmol).
-
Solvent and Reagent Addition: Dissolve the amine in 1,2-dichloroethane (25 mL). To this solution, add isobutyraldehyde (0.55 mL, 6.0 mmol) followed by glacial acetic acid (0.14 mL, 2.5 mmol). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature under a nitrogen atmosphere. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM with visualization by UV light and/or ninhydrin stain). The reaction is typically complete within 3-12 hours.
-
Workup: Once the reaction is complete, carefully quench the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 30 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure secondary amine.
Protocol 2: Synthesis of a Secondary Amine using a Ketone and NaBH₃CN
This protocol details the reaction with cyclohexanone as a representative ketone.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine | 163.22 | 816 mg | 5.0 | 1.0 |
| Cyclohexanone | 98.14 | 589 mg (0.62 mL) | 6.0 | 1.2 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 345 mg | 5.5 | 1.1 |
| Methanol (MeOH) | - | 25 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine (816 mg, 5.0 mmol) and cyclohexanone (0.62 mL, 6.0 mmol) in methanol (25 mL).
-
pH Adjustment: Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (345 mg, 5.5 mmol) in one portion. SAFETY: Handle NaBH₃CN with extreme care in a fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Dilute the residue with water (20 mL) and add 1 M NaOH solution until the pH is >10.
-
Extraction: Extract the product into ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography.
Analytical Workflow and Characterization
A self-validating protocol requires diligent monitoring and final characterization.
Caption: A typical workflow for reductive amination.
-
Thin Layer Chromatography (TLC): TLC is the most convenient way to monitor the reaction.[12] Use a mobile phase that gives good separation between the starting amine and the less polar product (e.g., 5-10% Methanol in Dichloromethane). The disappearance of the starting amine spot is a strong indicator of reaction completion. Amine-containing spots can be visualized using a ninhydrin stain.
-
LC-MS: For more precise monitoring, Liquid Chromatography-Mass Spectrometry can track the masses of starting materials, intermediates, and the final product.[13]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product. Look for the appearance of new signals corresponding to the added alkyl group and the disappearance of the aldehyde proton or characteristic carbonyl carbon.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful N-alkylation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | - Inactive reducing agent (decomposed STAB).- Incorrect pH (too acidic or too basic).- Sterically hindered carbonyl or amine. | - Use fresh STAB from a sealed container.- Check pH; add catalytic acetic acid if using STAB.- Increase reaction time, warm slightly (e.g., to 40 °C), or consider a more reactive carbonyl. |
| Formation of Alcohol Byproduct | - Reducing agent is too strong (e.g., NaBH₄).- Imine formation is slow compared to carbonyl reduction. | - Switch to a more selective reagent like STAB.- Allow more time for imine formation before adding the reductant. |
| Dialkylation of Primary Amine | - The secondary amine product is reacting with remaining aldehyde. | - Use a slight excess of the primary amine relative to the aldehyde.- Add the aldehyde slowly to the mixture of amine and reducing agent. |
| Difficult Purification | - Product and starting material have similar polarity.- Baseline streaking on silica gel. | - Ensure the reaction goes to completion to consume all starting material.- Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress tailing of amines. |
Conclusion
The reductive amination of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine is a highly efficient and versatile method for synthesizing a diverse library of secondary amines. By understanding the underlying mechanism and making strategic choices regarding reagents and reaction conditions, researchers can reliably achieve high yields of desired products. The use of sodium triacetoxyborohydride (STAB) is strongly recommended for its selectivity, ease of use, and favorable safety profile. Adherence to the detailed protocols and analytical monitoring steps outlined in this guide will enable drug development professionals and synthetic chemists to successfully employ this critical transformation in their research endeavors.
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Gasperi, T., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
The Organic Chemistry Tutor. (2025). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. [Link]
-
Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1836–1843. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
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Technical Notes & Optimization
Minimizing side reactions during isochroman-7-ylmethanamine functionalization
Minimizing side reactions during isochroman-7-ylmethanamine functionalization
Here is the technical support center for Minimizing Side Reactions During Isochroman-7-ylmethanamine Functionalization.
Technical Support Center: Isochroman-7-ylmethanamine Functionalization
Welcome to the technical support guide for the synthetic manipulation of isochroman-7-ylmethanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable scaffold. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate the common challenges associated with its functionalization, ensuring high-yield, high-purity outcomes by minimizing side reactions.
The primary reactive handle on isochroman-7-ylmethanamine is its primary amino group, a versatile nucleophile that readily participates in N-acylation and N-alkylation reactions. However, this reactivity can also be a source of undesirable side products. This guide explains the causality behind common experimental choices and provides robust protocols to ensure reproducible success.
Section 1: Core Functionalization Strategies & Potential Pitfalls
Understanding the fundamental reaction pathways is the first step toward minimizing side reactions. The two most common transformations are acylation to form amides and reductive amination to form secondary or tertiary amines.
Acylation (Amide Bond Formation)
The condensation of the primary amine with a carboxylic acid is a cornerstone reaction. This process requires the activation of the carboxylic acid, typically with a coupling reagent, to facilitate the nucleophilic attack by the amine.[1] While effective, this process is not without its challenges.
Common Side Reactions:
-
Diacylation: The initially formed secondary amide can be acylated a second time, particularly under harsh conditions or with highly reactive acylating agents.
-
Racemization: If the carboxylic acid contains a chiral center alpha to the carbonyl group, the activation process can lead to epimerization, compromising the stereochemical integrity of the final product.[2] This is a known issue with carbodiimide reagents like DCC.
-
Reagent-Derived Impurities: Coupling reagents generate by-products that can be difficult to remove. For example, N,N'-Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which has low solubility in many common organic solvents.[3]
Reductive Amination (N-Alkylation)
Reductive amination provides a direct and highly efficient method for N-alkylation by reacting the amine with an aldehyde or ketone. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a selective hydride agent.[4][5]
Common Side Reactions:
-
Dialkylation: The most prevalent side reaction is the further alkylation of the desired secondary amine product to form a tertiary amine. This is especially problematic when using reactive aldehydes and a stoichiometric excess of the reducing agent.[6]
-
Carbonyl Reduction: If a non-selective reducing agent (e.g., NaBH₄) is used, the starting aldehyde or ketone can be reduced to the corresponding alcohol before imine formation occurs, lowering the overall yield.[7]
-
Ring-Opening of Isochroman: While the isochroman core is generally stable, extremely harsh acidic conditions, sometimes used to promote imine formation, could potentially lead to the cleavage of the benzylic ether bond.[8][9]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction results in a mixture of mono- and di-substituted products, leading to low yields and difficult purification. How can I improve selectivity for the mono-functionalized product?
Answer: This is a classic problem when functionalizing primary amines. The root cause is that the secondary amine product is often still nucleophilic enough to react again.
Probable Causes & Solutions:
-
Cause A: Uncontrolled Stoichiometry and Reagent Addition. Adding the entire quantity of the electrophile (acyl chloride, aldehyde) at once creates a high local concentration, promoting a second reaction.
-
Solution 1: Control Stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the isochroman-7-ylmethanamine relative to the electrophile. This ensures the electrophile is consumed before it can significantly react with the product.
-
Solution 2: Slow Addition. Add the electrophile dropwise or via syringe pump to the reaction mixture at a controlled temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring the reaction with the more abundant primary amine starting material.
-
-
Cause B: The Secondary Amine Product is Too Reactive. In some cases, especially during alkylation, the product is inherently reactive.
-
Solution 3: Use a Protecting Group Strategy. This is the most robust method for guaranteeing mono-functionalization. Temporarily protect the primary amine, perform the desired reaction on another part of the molecule, and then deprotect. Alternatively, for N-alkylation, you can first mono-acylate, then reduce the resulting amide to the desired secondary amine. A more direct approach is to use a temporary protecting group that can be removed in the final step. The tert-butyloxycarbonyl (Boc) group is ideal as it forms a carbamate that is unreactive under most acylation and reductive amination conditions and is easily removed with acid.[10][11]
-
Question 2: I've successfully formed my desired amide, but it's contaminated with a white, insoluble precipitate that is difficult to remove by column chromatography. What is it and how do I get rid of it?
Answer: This is a hallmark issue when using carbodiimide coupling reagents, especially DCC. The precipitate is almost certainly the urea by-product (e.g., DCU).
Probable Causes & Solutions:
-
Cause A: Use of DCC or DIC. These reagents form highly insoluble urea by-products.
-
Solution 1: Filtration. After the reaction is complete, dilute the mixture with a solvent in which your product is soluble but the urea is not (e.g., dichloromethane, ethyl acetate), cool the mixture, and filter off the solid urea. This removes the bulk of the impurity before aqueous workup.
-
Solution 2: Switch to a Water-Soluble Carbodiimide. Use N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). The resulting urea by-product is water-soluble and can be easily removed during the aqueous workup.[1]
-
Solution 3: Use a Non-Carbodiimide Coupling Reagent. Switch to an aminium/uronium or phosphonium salt reagent like HATU, HBTU, or PyBOP. These reagents typically produce water-soluble by-products, simplifying purification.[2]
-
Question 3: My starting carboxylic acid is chiral, but my final amide product shows significant epimerization. How can I prevent this loss of stereochemical purity?
Answer: Epimerization during amide coupling is a serious issue, often caused by the formation of a symmetric oxazolone intermediate from the activated carboxylic acid.
Probable Causes & Solutions:
-
Cause A: Activation with Carbodiimides (DCC/EDC) without an Additive. The O-acylisourea intermediate formed with carbodiimides is particularly prone to cyclizing into an oxazolone, which readily racemizes.
-
Solution 1: Use a Benzotriazole Additive. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) act as "traps" for the activated acid. They react with the O-acylisourea to form an active ester intermediate, which is less prone to racemization and more reactive towards the amine.
-
Solution 2: Change Coupling Reagent Class. The most effective solution is to switch to coupling reagents that have a benzotriazole moiety built-in. Aminium/uronium salts like HATU are highly efficient and known for suppressing racemization.[1][2] They directly form the active ester, bypassing the more problematic O-acylisourea intermediate.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: How do I choose the best amide coupling reagent?
-
A1: The choice depends on substrate complexity, cost, and scale. For simple, robust couplings where purification is straightforward, EDC is a good, cost-effective choice. For sensitive substrates, especially those prone to racemization, or for difficult couplings involving sterically hindered components, HATU or an equivalent uronium salt is the preferred, albeit more expensive, option.[2][12]
-
-
Q2: What are the key differences between reducing agents for reductive amination?
-
A2: The key is selectivity. Sodium borohydride (NaBH₄) is a strong reducing agent that can reduce both the imine and the starting carbonyl, leading to alcohol by-products. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective. They are slow to reduce aldehydes and ketones at neutral or slightly acidic pH but rapidly reduce the protonated iminium ion intermediate.[4][6] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and the reaction can often be run without the need for careful pH control.[6]
-
-
Q3: Can the isochroman ether oxygen or aromatic ring participate in side reactions?
-
A3: Generally, the isochroman core is robust under standard functionalization conditions. However, be cautious with strong Lewis or Brønsted acids, which could potentially catalyze the cleavage of the benzylic C-O bond.[9] The aromatic ring is moderately activated and could undergo electrophilic substitution (e.g., bromination, nitration) under forcing conditions, but this is unlikely to compete with the highly nucleophilic primary amine.[13]
-
Section 4: Visualizations & Data
Diagrams of Key Reaction Pathways
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Acronym | Advantages | Disadvantages & Common Side Reactions |
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, effective | Forms insoluble DCU by-product; High risk of racemization without additives.[3] |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Water-soluble urea by-product (easily removed); Good for aqueous media. | Moderate risk of racemization without additives.[1] |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | High efficiency, fast reaction rates, very low risk of racemization.[1][2] | Expensive; By-products can sometimes be tricky to remove from polar products. |
Section 5: Recommended Experimental Protocols
Protocol 5.1: General Procedure for Amide Coupling using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, 0.1 M).
-
Activation: Add HATU (1.05 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Coupling: Add a solution of isochroman-7-ylmethanamine (1.1 eq.) in the same solvent to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 5.2: General Procedure for Reductive Amination using NaBH(OAc)₃
-
Preparation: To a flask containing isochroman-7-ylmethanamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.), add an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (0.1 M).
-
Imine Formation (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and stir at room temperature for 30-60 minutes. This step drives the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature until the starting amine is consumed as monitored by TLC or LC-MS (typically 4-24 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[6]
References
- Vertex AI Search, based on information
-
Muller, C., et al. (2023). Post-functionalisation of the isochroman products. ResearchGate. Available at: [Link]
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Muller, C., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(10), 2736-2742. Available at: [Link]
-
Muller, C., et al. (2023). Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in Hexafluoroisopropanol. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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Verdoliva, F., et al. (2002). Selective alkylation and acylation of alpha and epsilon amino groups with PEG in a somatostatin analogue: tailored chemistry for optimized bioconjugates. Bioconjugate Chemistry, 13(6), 1238-43. Available at: [Link]
-
Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. Available at: [Link]
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Muller, C., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. RSC Publishing. Available at: [Link]
-
SynArchive. (n.d.). Protecting Groups List. Available at: [Link]
-
Defense Technical Information Center. (1977). Isochroman Chemistry. DTIC. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Singh, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(6), 1936-1945. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Albericio, F., et al. (2001). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18648-18649. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]
-
King, S. B., et al. (2012). Optimization of HNO production from N,O-bis-acylated hydroxylamine derivatives. Journal of Medicinal Chemistry, 55(3), 1146-1155. Available at: [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 412-416. Available at: [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
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Technical Support Center: Overcoming Steric Hindrance in 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine Derivatives
Technical Support Center: Overcoming Steric Hindrance in 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine Derivatives
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Welcome to the technical support center for the synthesis of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges related to steric hindrance during the introduction of the C7-aminomethyl group. We will explore the root causes of these challenges and provide detailed, field-proven troubleshooting strategies and alternative synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue when introducing the aminomethyl group at the C7 position?
The primary route to 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine is the reductive amination of the corresponding C7-carbaldehyde. The steric hindrance arises from the conformation of the dihydrobenzopyran ring system. The C7 position is flanked by the fused ring system, which can sterically shield the carbonyl group of the aldehyde. This shielding impedes the approach of both the amine during the initial imine formation and the subsequent approach of a bulky hydride reagent during the reduction step.
Q2: My reductive amination of the C7-aldehyde is giving low yields. What are the most common causes?
Low yields in this specific reductive amination are typically due to two main factors, both stemming from steric hindrance:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine due to the steric congestion around the aldehyde.
-
Competitive Aldehyde Reduction: If the hydride reagent is too reactive or unselective, it can directly reduce the starting aldehyde to the corresponding alcohol, consuming the starting material and generating a significant byproduct. This is especially problematic if imine formation is slow.[1]
Q3: What are the first-line strategies to try when facing low reactivity in the C7-reductive amination?
Before exploring entirely different synthetic routes, several modifications to the reductive amination protocol can be effective:
-
Switch to a Less Hindered Hydride Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive and more selective for the iminium ion over the carbonyl group.[2][3][4][5][6][7] Its bulk can sometimes be a disadvantage with highly hindered substrates.[3][7]
-
Optimize Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier for imine formation. Using a solvent like 1,2-dichloroethane (DCE), which is effective at solvating the intermediates, is also recommended.[2][3]
-
Use a Lewis Acid Catalyst: The addition of a Lewis acid, such as Ti(IV) isopropoxide, can activate the carbonyl group, facilitating the initial nucleophilic attack by the amine and promoting imine formation.
Q4: Are there alternative synthetic routes that bypass the sterically hindered reductive amination step?
Yes, if optimizing the reductive amination fails, two robust alternative pathways are the Gabriel Synthesis and the Curtius Rearrangement.
-
Gabriel Synthesis: This route starts from a C7-halomethyl derivative (e.g., 7-(bromomethyl)-3,4-dihydro-1H-2-benzopyran). This intermediate is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[8][9][10][11][12] This method avoids the formation of over-alkylated byproducts.[9][11]
-
Curtius Rearrangement: This method begins with the corresponding C7-carboxylic acid. The acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate. The isocyanate can be trapped with water or an alcohol to generate the amine or a carbamate-protected amine, respectively.[13][14][15][16] This method is known for retaining the stereochemistry of the migrating group.[13][14]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Reductive Amination of the C7-Carbaldehyde
This guide provides a systematic approach to troubleshooting low yields and side-product formation in the reductive amination pathway.
Problem: Low conversion of 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde to the desired amine, often accompanied by the formation of (3,4-dihydro-1H-2-benzopyran-7-yl)methanol.
Causality: The steric environment of the C7-aldehyde slows the rate of iminium ion formation. This allows the competing, and often faster, reduction of the aldehyde to the alcohol to dominate, especially when using reactive, non-selective borohydrides.
Solutions & Protocols:
Strategy A: Judicious Selection of the Hydride Reagent
The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common reagent, its high reactivity can be detrimental here. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a milder and more selective reagent, often providing higher yields in these cases.[2][3][4] Its reduced reactivity is due to the electron-withdrawing effects of the acetoxy groups.[7]
Table 1: Comparison of Common Hydride Reagents for Reductive Amination
| Reagent | Formula | Key Characteristics | Suitability for Hindered Systems |
| Sodium Borohydride | NaBH₄ | Highly reactive, reduces aldehydes and ketones rapidly. Less selective for imines over carbonyls. | Low: Prone to causing aldehyde reduction side-product. |
| Sodium Cyanoborohydride | NaBH₃CN | Milder than NaBH₄, more selective for imines. Highly Toxic. | Moderate: Better selectivity, but toxicity is a major drawback. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective for imines/iminium ions over carbonyls.[5][6] Less toxic than NaBH₃CN.[7] Sterically bulky.[7][17] | High: Generally the reagent of choice.[3] Its bulk can be a limitation in extremely hindered cases.[3][7] |
Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃
-
To a stirred solution of 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation. The addition of acetic acid (1.0 eq) can catalyze this step, particularly for less reactive amines.[2][3][7]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1: Troubleshooting Workflow for Reductive Amination
This flowchart guides the experimental decision-making process when encountering issues with the reductive amination.
Caption: Troubleshooting workflow for reductive amination.
Guide 2: Alternative Synthetic Strategies
When optimization of the reductive amination protocol is insufficient, alternative multi-step sequences that avoid the direct formation of a sterically hindered imine are necessary.
Strategy A: Gabriel Synthesis via a C7-Halomethyl Intermediate
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing the common issue of over-alkylation.[9][11]
Protocol 2: Gabriel Synthesis of the Target Amine
-
Halogenation: Convert 7-methyl-3,4-dihydro-1H-2-benzopyran to 7-(bromomethyl)-3,4-dihydro-1H-2-benzopyran using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN in a solvent such as carbon tetrachloride (CCl₄) under reflux.
-
Phthalimide Alkylation: Dissolve the 7-(bromomethyl) intermediate (1.0 eq) in anhydrous dimethylformamide (DMF). Add potassium phthalimide (1.1 eq) and heat the mixture to 80-100 °C for 4-6 hours.[9]
-
Work-up: After cooling, pour the reaction mixture into water and collect the precipitated N-(3,4-dihydro-1H-2-benzopyran-7-ylmethyl)phthalimide by filtration.
-
Deprotection (Hydrazinolysis): Suspend the phthalimide derivative (1.0 eq) in ethanol. Add hydrazine hydrate (NH₂NH₂) (2.0-5.0 eq) and reflux the mixture for 2-4 hours.[8][9] A thick precipitate of phthalhydrazide will form.
-
Isolation: After cooling, acidify the mixture with aqueous HCl to precipitate any remaining phthalhydrazide and dissolve the desired amine. Filter the mixture. Basify the filtrate with aqueous NaOH and extract the primary amine product with an organic solvent.
Strategy B: Curtius Rearrangement from a C7-Carboxylic Acid
The Curtius rearrangement transforms a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).[13][14] It proceeds through an acyl azide and an isocyanate intermediate.[15][16]
Protocol 3: Amine Synthesis via Curtius Rearrangement
-
Acyl Chloride Formation: Convert 3,4-dihydro-1H-2-benzopyran-7-carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.
-
Acyl Azide Formation: Dissolve the crude acyl chloride (1.0 eq) in a solvent like acetone or THF. Cool the solution in an ice bath and add an aqueous solution of sodium azide (NaN₃) (1.5 eq) dropwise. Stir vigorously for 1-2 hours.
-
Rearrangement & Trapping: Extract the acyl azide into a non-polar solvent like toluene. Heat the toluene solution to reflux (80-110 °C) until nitrogen evolution ceases. This generates the isocyanate in situ.
-
For the Amine: Cool the solution and carefully add dilute aqueous HCl. Reflux the mixture to hydrolyze the isocyanate (via a carbamic acid intermediate) to the primary amine.[16]
-
For a Boc-protected Amine: After forming the isocyanate, add tert-butanol (t-BuOH) to the toluene solution and continue to reflux to form the Boc-carbamate, a stable and easily purified intermediate.[15] The Boc group can be removed later under acidic conditions.
-
-
Isolation: After the appropriate trapping and hydrolysis/deprotection steps, perform a standard aqueous work-up and purify the final amine product.
Diagram 2: Comparison of Synthetic Routes
This diagram illustrates the primary and alternative pathways to the target compound, highlighting the key intermediates.
Caption: Overview of synthetic pathways to the target amine.
By methodically applying the troubleshooting steps for reductive amination or, if necessary, employing robust alternative routes like the Gabriel synthesis or Curtius rearrangement, researchers can successfully overcome the steric challenges inherent in the synthesis of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine derivatives.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Retrieved from [Link]
- Bräse, S., & Banert, K. (Eds.). (2010).
-
Grokipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
- Knaus, T., Böhmer, W., & Mutti, F. G. (2016). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 18(16), 4504-4518.
-
Al-Huniti, M. H., & Taha, M. O. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(1), 2-17. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
-
Tang, W., & Zhang, X. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. [Link]
-
Patsnap. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]
-
Gorske, J. R., & Jewett, J. C. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30242. [Link]
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Gorske, J. R., & Jewett, J. C. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30242. [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(9), 2154. [Link]
-
Chusov, D., & Kustov, L. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(8), 1397-1400. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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Reference Data & Comparative Studies
A Predictive Guide to the Mass Spectrometry Fragmentation of Isochroman-7-ylmethanamine: A Comparative Analysis
A Predictive Guide to the Mass Spectrometry Fragmentation of Isochroman-7-ylmethanamine: A Comparative Analysis
Abstract
This technical guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation patterns of isochroman-7-ylmethanamine. In the absence of publicly available experimental data for this specific molecule, this document leverages established fragmentation principles of its core substructures—the isochroman and benzylamine moieties—to construct a predictive model of its behavior under both hard and soft ionization techniques. We present anticipated fragmentation pathways for Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID), offering a theoretical framework for researchers engaged in the synthesis, characterization, and analysis of novel isochroman derivatives. This guide is intended to serve as a foundational resource for method development, spectral interpretation, and structural elucidation for scientists and professionals in drug development and chemical research.
Introduction: The Structural Significance of Isochroman-7-ylmethanamine
Isochroman derivatives are a vital class of heterocyclic compounds that constitute the structural backbone of numerous natural products and pharmacologically active molecules.[1] Their synthesis and characterization are of paramount importance in medicinal chemistry. Isochroman-7-ylmethanamine, a molecule combining the isochroman core with a benzylamine functional group, presents an interesting subject for structural analysis. Mass spectrometry is an indispensable tool for the elucidation of such structures, providing critical information on molecular weight and composition through the analysis of fragmentation patterns.[2]
Given that a comprehensive search of scientific literature and spectral databases did not yield experimental mass spectra for isochroman-7-ylmethanamine, this guide will provide a predictive analysis based on well-documented fragmentation behaviors of related chemical classes.[3][4] Specifically, we will dissect the molecule into its isochroman and benzylamine components to forecast its fragmentation under different ionization conditions. This comparative approach will equip researchers with the foundational knowledge to anticipate and interpret the mass spectra of this and similar novel compounds.
Predicted Fragmentation Patterns: A Comparative Analysis
The fragmentation of isochroman-7-ylmethanamine is expected to be significantly influenced by the ionization technique employed. Hard ionization methods like Electron Ionization (EI) typically induce extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, soft ionization techniques such as Electrospray Ionization (ESI), coupled with tandem mass spectrometry (MS/MS), offer more controlled fragmentation, often revealing specific structural motifs.
Predicted Fragmentation under Electron Ionization (EI)
Electron Ionization (EI) involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M•+) that readily undergoes fragmentation.[5] For isochroman-7-ylmethanamine (C10H13NO, Molecular Weight: 163.22 g/mol ), the fragmentation is predicted to proceed through pathways characteristic of both the isochroman ring and the benzylamine side chain.
A key fragmentation pathway for the benzylamine moiety is the α-cleavage of the C-C bond adjacent to the nitrogen atom, which would result in a stable iminium ion.[3] Another characteristic fragmentation is the benzylic cleavage, leading to the formation of a tropylium-like ion. For the isochroman portion, fragmentation is likely to involve cleavage of the ether bond and subsequent rearrangements.
Table 1: Predicted Key Fragments for Isochroman-7-ylmethanamine under Electron Ionization (EI)
| Predicted Fragment (m/z) | Proposed Structure/Origin | Notes |
| 163 | [C10H13NO]•+ | Molecular Ion (M•+) |
| 162 | [M-H]•+ | Loss of a hydrogen atom |
| 146 | [M-NH3]•+ | Loss of ammonia from the molecular ion |
| 133 | [M-CH2NH]•+ | Benzylic cleavage with loss of the methanamine radical |
| 132 | [M-CH2NH2]•+ | α-cleavage with loss of the aminomethyl radical |
| 118 | [C8H6O]•+ | Fragment from the isochroman ring after side chain loss |
| 105 | [C7H5O]+ | Further fragmentation of the isochroman-derived ions |
| 91 | [C7H7]+ | Tropylium ion, a common fragment in benzyl compounds |
| 30 | [CH4N]+ | Iminium ion from α-cleavage |
.dot
Caption: Predicted EI fragmentation pathways of Isochroman-7-ylmethanamine.
Predicted Fragmentation under Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS)
Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation.[6] Subsequent fragmentation is induced in a collision cell (Collision-Induced Dissociation, CID), and the resulting product ions provide targeted structural information. For isochroman-7-ylmethanamine, the primary site of protonation is expected to be the basic nitrogen atom of the amine group.
The fragmentation of the [M+H]+ ion (m/z 164) is anticipated to be dominated by the loss of neutral molecules, such as ammonia (NH3), and cleavage of the most labile bonds. The bond between the aromatic ring and the methylene group of the side chain is a likely point of cleavage.
Table 2: Predicted Key Fragments for Isochroman-7-ylmethanamine under ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |
| 164 | 147 | 17 | Loss of ammonia (NH3) |
| 164 | 133 | 31 | Loss of methanamine (CH2NH2) |
| 147 | 119 | 28 | Loss of ethylene (C2H4) from the isochroman ring |
| 147 | 91 | 56 | Formation of a tropylium-like ion |
.dot
Caption: Predicted ESI-MS/MS fragmentation of protonated Isochroman-7-ylmethanamine.
Experimental Protocols for Mass Spectrometric Analysis
The following are representative protocols for the analysis of isochroman-7-ylmethanamine. These are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is suitable for volatile and thermally stable compounds.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
2. GC-MS Instrumentation and Parameters:
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 1 minute.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 30-400.
3. Data Analysis:
- Identify the peak corresponding to isochroman-7-ylmethanamine in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak and compare the observed fragmentation pattern with the predicted fragments in Table 1.
.dot
Caption: Workflow for GC-EI-MS analysis.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is ideal for polar and less volatile compounds.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol).
- Dilute the stock solution to a final concentration of 10-100 ng/mL in the initial mobile phase composition.
2. LC-MS/MS Instrumentation and Parameters:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
- 0-1 min: 5% B.
- 1-5 min: 5% to 95% B.
- 5-6 min: 95% B.
- 6-6.1 min: 95% to 5% B.
- 6.1-8 min: 5% B.
- Column Temperature: 40°C.
- Injection Volume: 2 µL.
- MS System: Sciex Triple Quad 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- MS1 Scan: Survey scan from m/z 100-500 to identify the [M+H]+ ion (m/z 164).
- MS2 Scan (Product Ion Scan):
- Select the precursor ion at m/z 164.
- Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.
3. Data Analysis:
- Confirm the presence of the [M+H]+ ion at m/z 164.
- Analyze the product ion spectra obtained at different collision energies and compare with the predicted fragments in Table 2.
Conclusion
While experimental data for isochroman-7-ylmethanamine remains to be published, a robust predictive framework for its mass spectrometric fragmentation can be established by analyzing its constituent chemical moieties. This guide provides a comparative overview of the anticipated fragmentation patterns under both EI and ESI-MS/MS conditions. The predicted pathways, rooted in fundamental principles of mass spectrometry, offer a valuable starting point for researchers working with this and structurally related compounds. The detailed experimental protocols provided herein are designed to facilitate the acquisition of high-quality mass spectra, which will be essential for the empirical validation and refinement of these predictive models. As new isochroman derivatives are synthesized, this foundational understanding will aid in their rapid and accurate structural elucidation.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96266, Isochromane. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Isochroman. In NIST Chemistry WebBook. Retrieved from [Link]
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Wang, R., et al. (2011). Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine. Journal of Chromatography B, 879(24), 2439-2446. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6543. Retrieved from [Link]
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A Comparative Guide to Purity Validation of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine using Elemental Analysis
A Comparative Guide to Purity Validation of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine using Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. This guide offers a detailed examination of elemental analysis as a primary technique for validating the purity of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine, a crucial building block in the synthesis of various therapeutic agents. We will explore the causality behind the methodology, compare its performance with orthogonal techniques, and provide the data-driven insights necessary for robust analytical validation.
Section 1: The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a quantitative technique that determines the mass fractions of these elements in a sample.[1] Its power lies in its ability to provide a direct measure of the compound's empirical formula, which is a cornerstone of its identity and purity.[2] In the context of pharmaceutical manufacturing, it serves as a reliable and cost-effective method to characterize APIs and their intermediates.[3]
The underlying principle of modern CHN analyzers is the complete and instantaneous combustion of the sample in a high-temperature, oxygen-rich environment.[4][5] This process converts the constituent elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD).[5]
The unique value of elemental analysis is its direct comparison of experimental mass percentages to the theoretical values calculated from the compound's molecular formula. A close correlation confirms the compound's identity and high purity. Conversely, significant deviations can indicate the presence of impurities such as residual solvents, inorganic salts, or by-products from the synthesis, which are often not detectable by other common techniques like NMR or HPLC.[6] For a new chemical entity, many scientific journals and regulatory bodies consider an agreement within ±0.4% between the found and calculated values as strong evidence of purity.[7][8]
Section 2: Theoretical vs. Experimental Data for 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine
To effectively apply elemental analysis, we must first establish the theoretical elemental composition of the target molecule.
Molecular Structure:
-
Chemical Name: 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine
-
Molecular Formula: C₁₀H₁₃NO
-
Molecular Weight: 163.22 g/mol
From the molecular formula, we can calculate the theoretical mass percentage of each element.
Table 1: Theoretical Elemental Composition of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 73.58% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 8.03% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.58% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.80% |
Experimental Workflow
The process of validating purity using elemental analysis follows a systematic and self-validating workflow designed to ensure the accuracy and reliability of the results.
Caption: Workflow for Purity Validation by Elemental Analysis.
Section 3: Detailed Experimental Protocol
This protocol outlines the steps for performing CHN analysis on 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine. Adherence to these steps is critical for generating trustworthy and reproducible data.
Instrumentation: A calibrated micro elemental analyzer capable of CHN determination.
Materials:
-
3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine sample (dried to constant weight).
-
High-purity tin capsules.
-
Certified organic analytical standard (e.g., Acetanilide) for calibration.
-
High-purity oxygen and helium carrier gas.
Procedure:
-
Instrument Calibration:
-
Perform a multi-point calibration using a certified standard (e.g., Acetanilide). Analyze 3-5 different weights of the standard to create a linear calibration curve for C, H, and N. The correlation coefficient (r²) should be > 0.999.
-
Run a blank (empty tin capsule) to ensure no system contamination.
-
-
Sample Preparation:
-
On a calibrated microbalance, accurately weigh 2-4 mg of the dried 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine sample into a tin capsule.[9] The small sample size necessitates the use of a highly accurate microbalance.[9]
-
Record the weight to at least five decimal places.
-
Fold the tin capsule to ensure no sample loss and introduce it into the instrument's autosampler.
-
-
Analysis:
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace, which operates at a temperature exceeding 1000°C.[5]
-
The resulting gases (CO₂, H₂O, N₂, and NOx) are passed through a reduction tube where copper reduces NOx to N₂.[5]
-
The gas mixture flows through a chromatographic column to separate the components.
-
The separated gases are detected by the TCD, and the resulting signals are integrated.
-
-
Data Evaluation:
-
The instrument software calculates the percentage of C, H, and N based on the sample weight and the calibration curve.
-
Perform the analysis in triplicate to ensure repeatability. The relative standard deviation (RSD) of the results should be ≤ 0.2%.
-
Compare the average experimental percentages to the theoretical values calculated in Table 1.
-
Section 4: Interpreting the Results - A Comparative Analysis
The power of elemental analysis is most evident when comparing theoretical values to actual experimental data. Let's consider two hypothetical batches of our compound.
Table 2: Hypothetical Elemental Analysis Data Comparison
| Sample ID | % Carbon (Found) | Deviation (C) | % Hydrogen (Found) | Deviation (H) | % Nitrogen (Found) | Deviation (N) | Purity Assessment & Likely Impurity |
| Theoretical Value | 73.58% | - | 8.03% | - | 8.58% | - | 100% Pure Compound |
| Batch A | 73.45% | -0.13% | 8.09% | +0.06% | 8.51% | -0.07% | Pass. All values within ±0.4%. |
| Batch B | 70.85% | -2.73% | 8.55% | +0.52% | 8.21% | -0.37% | Fail. Significant deviation suggests impurity, possibly residual isopropanol (C₃H₈O). |
Analysis of Results:
-
Batch A shows excellent agreement with the theoretical values. All deviations are well within the widely accepted ±0.4% tolerance, indicating a high degree of purity.[8]
-
Batch B fails the purity assessment. The significantly lower carbon and higher hydrogen percentages are inconsistent with the target molecule. This pattern could suggest the presence of a hydrogen-rich, carbon-poor impurity like a residual solvent. For example, isopropanol (C: 60.0%, H: 13.4%) would lower the overall carbon percentage and raise the hydrogen percentage of the sample.
This interpretation leads to a clear decision-making process.
Caption: Decision-Making Workflow Based on Elemental Analysis.
Section 5: Orthogonal Validation: A Multi-Technique Approach
While elemental analysis provides an excellent measure of absolute purity, no single technique can fully characterize a pharmaceutical intermediate.[10][11] A robust validation package employs orthogonal methods—techniques that measure different chemical properties—to build a comprehensive purity profile.
Table 3: Comparison of Purity Validation Techniques
| Technique | Principle | Strengths | Limitations |
| Elemental Analysis | Combustion and detection of elemental gases | • Provides absolute purity against a theoretical formula.• Detects inorganic impurities and residual solvents (as a deviation).[6]• Cost-effective and rapid.[3][4] | • Does not identify specific impurities.• Cannot distinguish between isomers.[12]• Less sensitive to trace organic impurities compared to HPLC. |
| HPLC/UPLC | Differential partitioning between mobile and stationary phases | • Excellent for separating and quantifying organic impurities, including isomers.• High sensitivity (ppm level). | • Requires a specific reference standard for quantification.• May not detect non-chromophoric or inorganic impurities.[6] |
| GC-MS | Separation by boiling point and detection by mass | • Gold standard for identifying and quantifying volatile impurities and residual solvents. | • Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | • Confirms molecular structure.• Can quantify impurities if they have unique, non-overlapping signals and a certified standard is used. | • Lower sensitivity compared to HPLC.• May not detect impurities that lack protons or are present at very low levels. |
The true strength of a validation strategy lies in the intelligent combination of these techniques. For instance, after elemental analysis (Batch B) suggested a solvent impurity, a follow-up GC-MS analysis would be the logical next step to identify and quantify the specific solvent. Similarly, HPLC is essential for detecting and controlling process-related organic impurities that may have the same elemental composition as the target molecule. This multi-faceted approach is the cornerstone of modern analytical method validation in the pharmaceutical industry.
Conclusion
Elemental analysis is a powerful, reliable, and indispensable tool for validating the purity of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine.[1] Its ability to provide a direct, quantitative measure of elemental composition makes it uniquely suited for confirming the empirical formula and detecting a broad range of potential impurities that other methods might miss. However, for comprehensive quality assurance that meets stringent regulatory expectations, it must be integrated into a broader validation strategy that includes orthogonal techniques like HPLC and GC-MS. By understanding the causality behind each method and leveraging their complementary strengths, researchers can ensure the identity, purity, and quality of their materials, ultimately safeguarding the integrity of the drug development process.
References
-
Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link]
-
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-
VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion. Available at: [Link]
-
Pharmaceuticals Quality Control. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
University of Padua. (2024, June 21). Elemental Analysis - Technical Resources. Available at: [Link]
-
Intertek. (n.d.). CHN Analysis. Available at: [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Available at: [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]
-
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Safety & Regulatory Compliance
A Comprehensive Guide to the Proper Disposal of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine for Laboratory Professionals
A Comprehensive Guide to the Proper Disposal of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine. Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available, this document synthesizes best practices for handling aminomethane and benzopyran derivatives, grounded in established safety protocols and regulatory standards.
PART 1: CORE DIRECTIVE: A Proactive Approach to Chemical Waste Management
The disposal of any chemical, including 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine, should not be an afterthought but rather an integral part of the experimental design. A proactive waste management strategy minimizes risks, ensures compliance, and protects both laboratory personnel and the environment. This guide is structured to provide a logical workflow, from hazard assessment to final disposal, empowering you to make informed and safe decisions.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: A Framework for Safe Disposal
The proper disposal of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine is predicated on a thorough understanding of its potential hazards. While a specific SDS is the definitive source of information, the chemical structure—containing a primary amine and a benzopyran moiety—suggests certain properties that must be respected.
Hazard Assessment: Understanding the Risks
The primary amine group suggests that 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine is likely to be basic and may be corrosive or irritating to the skin, eyes, and respiratory tract.[1] Aromatic amines, in particular, can have toxicological properties that require careful handling.[2] The benzopyran structure is found in many biologically active compounds, and while not inherently indicative of a specific hazard, it underscores the need for cautious handling until its toxicological profile is fully understood.[3][4][5][6][7]
Key Potential Hazards:
-
Corrosivity: Due to the amine functional group, the compound may be alkaline.
-
Toxicity: Amines can be toxic if inhaled, ingested, or absorbed through the skin.
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Nitrile gloves are a common choice for handling many chemicals, but it is crucial to check the manufacturer's compatibility chart. For prolonged contact or when handling concentrated waste, thicker or double-gloving may be necessary.[2]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[10] When there is a risk of splashing, chemical splash goggles or a full-face shield should be used.[11]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and contamination.
-
Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols, a properly fitted respirator may be required. All work with this compound should ideally be conducted in a certified chemical fume hood.
Waste Segregation and Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][12]
-
Dedicated Waste Container: 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine waste should be collected in a dedicated, clearly labeled, and chemically compatible container.[12][13] The container must be in good condition, with a secure, leak-proof lid.[12][14]
-
Incompatible Materials: This waste stream must be kept separate from acids, strong oxidizing agents, and other reactive chemicals. Mixing amines with certain other chemicals can lead to violent reactions or the release of toxic gases.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine," and an indication of the hazards (e.g., "Corrosive," "Toxic").[12][14][15]
Spill Management: Preparedness is Key
In the event of a spill, a clear and practiced response plan is essential to mitigate hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated risks. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or highly hazardous spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[15]
-
Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up flammable or reactive chemicals.
-
Neutralize (if applicable and safe): For small spills of basic compounds, neutralization with a weak acid may be an option, but this should only be performed by trained personnel who understand the potential for heat generation and other reaction hazards.
-
Clean and Decontaminate: Once the spill is absorbed, the area should be decontaminated. The first rinseate from cleaning should be collected as hazardous waste.[12][15]
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including contaminated absorbents and PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional procedures.[16]
PART 3: VISUALIZATION & FORMATTING: A Clear Path to Disposal
Quantitative Data Summary
Since specific data for 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine is not available, the following table provides general guidance and should be updated with information from the compound-specific SDS when available.
| Parameter | Guideline | Rationale |
| pH | Likely basic | The amine functional group is a proton acceptor. |
| Reactivity | Incompatible with strong acids and oxidizing agents | Can lead to violent reactions and the release of toxic fumes. |
| Storage | Segregated, well-ventilated area | Prevents accidental mixing with incompatible chemicals and ensures proper ventilation.[1] |
Step-by-Step Disposal Protocol
-
Initial Collection: Collect all waste containing 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine (e.g., residual solid, solutions, contaminated consumables) in a designated hazardous waste container.[12]
-
Container Management: Keep the waste container closed except when adding waste.[13][15] Do not overfill the container; fill to no more than 90% capacity to allow for expansion.
-
Labeling: Ensure the container is accurately and completely labeled with its contents and associated hazards.[12][14][15]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] This area should be away from general work areas and incompatible materials.
-
Arrange for Pickup: Once the container is full, or before the accumulation time limit set by your institution and regulations is reached, contact your EHS department to schedule a waste pickup.[12][17]
Decontamination of Empty Containers
Empty containers that held 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine must be properly decontaminated before they can be disposed of as non-hazardous waste.[12][15]
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[12]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[12][15] Subsequent rinsates may also need to be collected, depending on the toxicity of the compound and local regulations.
-
Defacing the Label: Completely remove or deface the original label on the container to avoid confusion.[15]
-
Final Disposal: Once thoroughly rinsed and dried, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[15]
Decision-Making Workflow for Disposal
The following diagram illustrates the key decision points in the disposal process for 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine.
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